(2,5-Dichlorophenyl)urea
Overview
Description
(2,5-Dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 2 and 5 positions, and a urea group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing (2,5-Dichlorophenyl)urea involves the nucleophilic addition of amines to isocyanates.
Reaction with Phosgene: Another method involves the reaction of 2,5-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (2,5-Dichlorophenyl)urea can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually conducted under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(2,5-Dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby preventing electron flow from photosystem II to plastoquinone . This mechanism is particularly relevant in its use as an herbicide.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)urea: Similar in structure but with chlorine atoms at the 3 and 4 positions.
(2,6-Dichlorophenyl)urea: Chlorine atoms are at the 2 and 6 positions.
(3,5-Dichlorophenyl)urea: Chlorine atoms are at the 3 and 5 positions.
Uniqueness
(2,5-Dichlorophenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other dichlorophenyl urea derivatives.
Biological Activity
(2,5-Dichlorophenyl)urea is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and associated case studies.
Overview of this compound
This compound is a derivative of urea characterized by the presence of two chlorine atoms on the phenyl ring. It serves as a building block in organic synthesis and has applications in agrochemicals and pharmaceuticals. Its biological significance primarily lies in its anticancer properties and its role as an inhibitor in various cellular processes.
Anticancer Properties
Research has demonstrated that this compound and its derivatives exhibit significant anticancer activity. A notable derivative is 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , which has been studied extensively for its effects on various cancer cell lines.
The mechanism through which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation: Studies have shown that COH-SR4 inhibits the proliferation of lung cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. It affects key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, and p27 .
- AMPK Pathway Activation: The compound activates the AMPK pathway, which plays a crucial role in cellular energy homeostasis and can lead to reduced cancer cell survival .
- Inhibition of GST Activity: COH-SR4 also inhibits glutathione S-transferase (GST) activity, which is involved in detoxifying harmful compounds within cells .
1. Lung Cancer Study
A study highlighted the efficacy of COH-SR4 against lung cancer cells. The treatment resulted in:
- Significant reduction in cell survival rates.
- Induction of apoptosis as confirmed by MTT assays.
- Inhibition of clonogenic potential in vitro .
2. Melanoma Research
Another investigation focused on melanoma cells demonstrated that COH-SR4 effectively inhibited tumor growth by:
Biological Activity Data Table
The following table summarizes key findings related to the biological activity of this compound derivatives:
Associated Health Risks
While this compound shows promising therapeutic potential, studies have also linked exposure to dichlorophenols with health risks such as cardiovascular disease and various cancers. A national study indicated that higher urinary concentrations of 2,5-dichlorophenol were associated with increased prevalence of cardiovascular disease and cancer .
Properties
IUPAC Name |
(2,5-dichlorophenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLDOXAOBJWDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324512 | |
Record name | (2,5-dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727078 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13142-55-7 | |
Record name | N-(2,5-Dichlorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13142-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 406896 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC406896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-dichlorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60324512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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